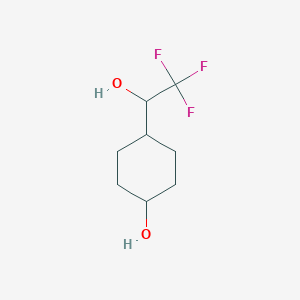
4-(1-Hydroxy-2,2,2-trifluoroethyl)cyclohexanol
Cat. No. B8449581
M. Wt: 198.18 g/mol
InChI Key: LZOWRTOCIZSDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197729B1
Procedure details


At 50° C. and a hydrogen pressure of 150 bar, 44.1 g of 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol were hydrogenated in the presence of 3 g of rhodium (5% on carbon) in 500 ml of isopropanol. The catalyst was filtered off and the mixture was concentrated, to give the title product as a colourless oil.



Identifiers


|
REACTION_CXSMILES
|
[H][H].[OH:3][CH:4]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:5]([F:8])([F:7])[F:6]>C(O)(C)C.[Rh]>[OH:3][CH:4]([CH:9]1[CH2:14][CH2:13][CH:12]([OH:15])[CH2:11][CH2:10]1)[C:5]([F:6])([F:7])[F:8]
|
Inputs


Step Two
|
Name
|
|
|
Quantity
|
44.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(F)(F)F)C1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 50° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(F)(F)F)C1CCC(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

